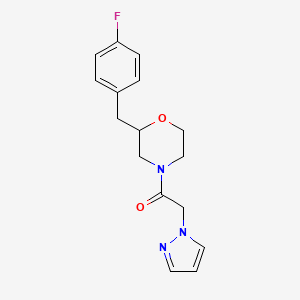
2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a morpholine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in tumor growth and proliferation. It has also been suggested that the compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound 2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and provide analgesic effects. The compound has also been shown to exhibit low toxicity towards normal cells.
Advantages and Limitations for Lab Experiments
The compound 2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has several advantages for lab experiments. It is easy to synthesize and purify, and has been shown to exhibit potent antitumor activity against various cancer cell lines. However, the compound has some limitations. Its mechanism of action is not fully understood, and its efficacy may vary depending on the type of cancer cell line being studied.
Future Directions
There are several future directions for the research on 2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine. One direction is to further investigate the mechanism of action of the compound to better understand how it exerts its antitumor activity. Another direction is to explore the potential use of the compound in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies could be conducted to assess the compound's toxicity and pharmacokinetic properties in vivo. Finally, the compound could be modified to improve its potency and selectivity towards cancer cells.
In conclusion, 2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine is a compound that has potential applications in medicinal chemistry, particularly in the treatment of cancer. It is easy to synthesize and has been shown to exhibit potent antitumor activity against various cancer cell lines. However, further research is needed to fully understand its mechanism of action and assess its toxicity and pharmacokinetic properties in vivo.
Synthesis Methods
The synthesis of 2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has been achieved using various methods. One of the most commonly used methods is the reaction of 4-fluorobenzylamine with 1H-pyrazole-1-carboxylic acid, followed by the reaction with morpholine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The final product is obtained after purification and isolation.
Scientific Research Applications
The compound 2-(4-fluorobenzyl)-4-(1H-pyrazol-1-ylacetyl)morpholine has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to possess anti-inflammatory and analgesic properties.
properties
IUPAC Name |
1-[2-[(4-fluorophenyl)methyl]morpholin-4-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c17-14-4-2-13(3-5-14)10-15-11-19(8-9-22-15)16(21)12-20-7-1-6-18-20/h1-7,15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTURJLKZBMAIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C=CC=N2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6007085.png)
![9-[4-(4-morpholinyl)butyl]-9H-carbazole hydrochloride](/img/structure/B6007090.png)
![5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B6007095.png)

![2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6007119.png)
![6-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6007127.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B6007131.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6007133.png)
![4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B6007141.png)
![5-chloro-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6007149.png)

![1-[2-methoxy-4-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6007180.png)
![2-[(3-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6007188.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6007198.png)